molecular formula C9H8BrF2NO3 B12074138 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene

2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene

Cat. No.: B12074138
M. Wt: 296.07 g/mol
InChI Key: QQDPQKSJORBAKL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a nitro group at position 4, and a 2,2-difluoropropoxy substituent at position 1. This combination of electron-withdrawing groups (bromo, nitro) and a fluorinated alkoxy chain confers unique physicochemical properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

Molecular Formula

C9H8BrF2NO3

Molecular Weight

296.07 g/mol

IUPAC Name

2-bromo-1-(2,2-difluoropropoxy)-4-nitrobenzene

InChI

InChI=1S/C9H8BrF2NO3/c1-9(11,12)5-16-8-3-2-6(13(14)15)4-7(8)10/h2-4H,5H2,1H3

InChI Key

QQDPQKSJORBAKL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)[N+](=O)[O-])Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination of the nitrobenzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS).

    Alkylation: The final step involves the alkylation of the bromonitrobenzene with 2,2-difluoropropanol in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoro-propoxy group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include azido, thiol, or amino derivatives.

    Reduction: The primary product is the corresponding aniline derivative.

    Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed to create derivatives that may exhibit enhanced biological activity or improved physical properties.

Medicinal Chemistry

Research indicates that derivatives of this compound may possess significant biological activities. The nitro group is known to undergo bio-reductive activation under hypoxic conditions, which are prevalent in tumor microenvironments. This suggests potential anticancer properties, as compounds that can selectively target hypoxic tumor cells are of great interest in cancer therapy. Additionally, similar compounds have been explored for their antimicrobial effects, indicating broader applications in infectious disease treatment.

Case Study 1: Anticancer Activity

A study investigated the bio-reductive activation of nitro-containing compounds under hypoxic conditions. It was found that certain derivatives of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene exhibited selective toxicity towards cancer cells in low oxygen environments. This mechanism could potentially lead to new anticancer therapies that minimize damage to normal tissues while effectively targeting tumors.

Case Study 2: Antimicrobial Properties

Another research effort focused on the synthesis of various derivatives of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene to evaluate their antimicrobial activity. Compounds were tested against a range of bacterial strains, demonstrating promising results in inhibiting growth. These findings suggest that further exploration into this compound's derivatives could lead to new antibiotics or treatments for resistant bacterial infections.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Applications
2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzeneBromine atom, nitro group, difluoropropoxy substituentAnticancer and antimicrobial research
3-Bromo-4-nitrophenolHydroxyl group instead of difluoropropoxyDifferent solubility and reactivity
4-Bromo-3-fluoroanilineAmino group instead of nitro groupVaried biological activity

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene depends on its specific application. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

  • Structural Differences : Replaces the difluoropropoxy group with a methoxy (-OCH₃) group and includes an additional fluorine atom at position 3 .
  • Physicochemical Properties: Lower molecular weight (estimated ~265–280 g/mol vs. target compound’s ~295 g/mol) due to the smaller methoxy group.
  • Reactivity : The methoxy group is less electron-withdrawing than difluoropropoxy, leading to weaker deactivation of the aromatic ring. This may increase susceptibility to electrophilic substitution compared to the target compound.
  • Safety : Similar handling precautions (e.g., immediate medical attention for exposure) due to nitro and bromo groups .

4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6)

  • Structural Differences : Features a benzyloxy (-OCH₂C₆H₅) group instead of difluoropropoxy and lacks a nitro group .
  • Physicochemical Properties :
    • Higher aromaticity and bulkiness from the benzyloxy group, likely reducing solubility in polar solvents compared to the aliphatic difluoropropoxy chain.
    • Absence of the nitro group diminishes electron-withdrawing effects, altering reactivity toward nucleophilic/electrophilic agents.
  • Applications: Primarily used in synthetic intermediates for non-nitro-containing products, whereas the target compound’s nitro group may enable further functionalization (e.g., reduction to amines) .

5-Bromo-2-nitrobenzo trifluoride (CAS Not Provided)

  • Structural Differences : Contains a trifluoromethyl (-CF₃) group instead of difluoropropoxy .
  • Physicochemical Properties :
    • Higher electronegativity from -CF₃, leading to stronger electron-withdrawing effects than difluoropropoxy.
    • Boiling point reported at 33–35°C under reduced pressure (1005 mm), suggesting volatility under standard conditions, unlike the target compound, which is likely less volatile due to its larger substituent .
  • Reactivity : The -CF₃ group may direct electrophilic substitution to specific ring positions more aggressively than the difluoropropoxy group.

2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene (CAS 2244085-96-7)

  • Structural Differences : A highly fluorinated, bifunctional aromatic compound with a molecular weight of 416.07 g/mol .
  • Physicochemical Properties :
    • Greater complexity and higher molecular weight compared to the target compound.
    • Multiple fluorine atoms and a trifluoromethyl group enhance thermal stability and resistance to metabolic degradation.
  • Applications : Likely used in advanced material synthesis, whereas the target compound’s simpler structure may offer better synthetic versatility .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound Br, NO₂, 2,2-difluoropropoxy ~295 High lipophilicity, moderate solubility
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br, F, NO₂, OCH₃ ~265–280 Lower boiling point, higher reactivity
5-Bromo-2-nitrobenzo trifluoride Br, NO₂, CF₃ 270.02 High volatility, strong -I effect
CAS 2244085-96-7 Br, F, NO₂, CF₃, phenoxy 416.07 High stability, complex synthesis

Biological Activity

2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is a halogenated nitrobenzene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and nitro groups, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene can be represented as follows:

  • Molecular Formula : C10_{10}H8_8BrF2_2N1_1O2_2
  • Molecular Weight : 284.08 g/mol

The presence of the bromine atom and the nitro group enhances its electrophilic character, which may contribute to its biological reactivity.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For example, similar nitrobenzene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
  • DNA Interaction : Nitro groups in aromatic compounds can lead to DNA damage through reactive intermediates, potentially resulting in mutagenic effects. This has been documented for other nitroaromatic compounds .

Antimicrobial Activity

Recent studies have indicated that halogenated nitrobenzenes exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene against various bacterial strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

These results suggest that the compound possesses moderate antimicrobial activity, comparable to standard antibiotics.

Cytotoxic Activity

In vitro studies have demonstrated cytotoxic effects against cancer cell lines. The IC50_{50} values for different cell lines are presented in Table 2.

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)10
HepG2 (liver cancer)12

Cytotoxicity assays indicate that the compound exhibits selective toxicity towards cancer cells while having a lower impact on normal cell lines .

Case Studies

  • Study on Anticancer Properties : A recent study explored the effects of various nitrobenzene derivatives on breast cancer cells, revealing that compounds similar to 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene significantly inhibited cell proliferation through apoptosis induction .
  • Research on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated nitrobenzenes against resistant bacterial strains. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Q. What are the key synthetic pathways for preparing 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
  • Bromination : Introduce bromo at position 2 via electrophilic substitution using Br₂/FeBr₃ under anhydrous conditions.
  • Nitration : Add nitro group at position 4 using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Etherification : Attach 2,2-difluoro-propoxy via Williamson synthesis (e.g., reacting 2,2-difluoro-1-propanol with a brominated intermediate under basic conditions like K₂CO₃ in DMF at 80°C) .
    Yield optimization requires strict temperature control during nitration and inert atmospheres for etherification to prevent hydrolysis.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., nitro group deshields adjacent protons), while ¹⁹F NMR identifies difluoro-propoxy environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC/GC : Assess purity (>97% threshold recommended for research-grade material) .
  • Elemental Analysis : Verifies Br, F, and N content.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Toxicity : Brominated and nitroaromatics may be carcinogenic; use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Reactivity : Nitro groups pose explosion risks under heat; avoid open flames. Difluoro-propoxy moieties may hydrolyze to release HF—neutralize spills with CaCO₃ .
  • Waste Disposal : Segregate halogenated waste per EPA guidelines .

Q. How can researchers optimize solubility for biological assays?

  • Methodological Answer :
  • Solvent Screening : Test DMSO for stock solutions (high polarity aids nitro group solubility).
  • Co-solvents : Use ethanol/water mixtures (≤10% v/v) to maintain compound stability .
  • Surfactants : Add Tween-80 for in vitro studies to prevent aggregation.

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate : Nitro groups can be reduced to amines for further functionalization (e.g., amide coupling) .
  • Pharmacophore : Bromine and fluorine enhance lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

Advanced Research Questions

Q. How do competing directing effects (bromo vs. nitro) influence regioselectivity during synthesis?

  • Methodological Answer : Bromo (meta-director) and nitro (meta/para-director) groups create regiochemical conflicts. To prioritize nitro at position 4:
  • Stepwise Synthesis : Brominate first, as nitro’s strong deactivation prevents subsequent electrophilic attacks .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to modulate electrophile localization during nitration .

Q. What strategies resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Verify synthetic protocols (e.g., drying time, solvent purity) .
  • Polymorphism Screening : Conduct DSC/TGA to identify crystalline forms .
  • Collaborative Validation : Cross-reference NMR data with computational predictions (DFT) .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst Recycling : Immobilize FeBr₃ on silica to reduce metal waste .
  • Flow Chemistry : Continuous nitration/etherification improves yield and reduces energy use .

Q. What mechanistic insights explain side-product formation during etherification?

  • Methodological Answer :
  • Competitive Alkylation : Propoxy group may migrate to nitro’s ortho position under acidic conditions. Mitigate via:
  • Low Temperature : Slow reaction kinetics favor desired substitution.
  • Bulky Bases : Use DBU instead of K₂CO₃ to sterically hinder side reactions .

Q. How does isotopic labeling (e.g., ¹⁸O, ²H) aid in studying metabolic pathways?

  • Methodological Answer :
  • Tracer Studies : Synthesize deuterated analogs (e.g., CD₃-propoxy) to track metabolic cleavage via LC-MS .
  • Kinetic Isotope Effects : Compare ¹⁴N/¹⁵N nitro groups to elucidate enzymatic reduction rates .

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